

# An In-Depth Technical Guide to (E)-3-(2-hydroxyethylamino)prop-2-enal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (E)-3-(2-hydroxyethylamino)prop-2-enal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(E)-3-(2-hydroxyethylamino)prop-2-enal**, a molecule of interest in organic synthesis and potentially in medicinal chemistry. This document consolidates available data on its chemical identity, structural characteristics, and proposed synthesis. It is intended to serve as a foundational resource for professionals engaged in chemical research and drug development.

## Chemical Identity and Properties

**(E)-3-(2-hydroxyethylamino)prop-2-enal** is an organic compound characterized by an  $\alpha,\beta$ -unsaturated aldehyde (enal) functional group substituted with a hydroxyethylamino moiety at the  $\beta$ -position. The '(E)' designation specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon are on opposite sides.

Table 1: Compound Identification

Identifier	Value
CAS Number	119864-25-4[1]
IUPAC Name	(E)-3-(2-hydroxyethylamino)prop-2-enal[1]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO <sub>2</sub>
Molecular Weight	115.13 g/mol [1]
SMILES	C(CO)N/C=C/C=O[1]
InChI	InChI=1S/C5H9NO2/c7-4-1-2-6-3-5-8/h1-2,4,6,8H,3,5H2/b2-1+[1]

| InChI Key | WPWWDPQCQTLQNPB-OWOJBTEDSA-N[1] |

Table 2: Predicted Physicochemical Properties

Property	Value
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Rotatable Bonds	4
Topological Polar Surface Area	58.8 Å <sup>2</sup>
LogP	-0.8

Note: These properties are computationally predicted and have not been experimentally verified in the cited literature.

## Structural and Spectroscopic Characteristics

The key structural feature of this molecule is the vinylogous amide system, where the nitrogen's lone pair of electrons can delocalize across the conjugated  $\pi$ -system of the enal. This electron-donating character influences the molecule's electronic properties and reactivity. The (E)-configuration is crucial for maximizing this  $\pi$ -electron delocalization, which contributes to its thermodynamic stability.[1] The N-(2-hydroxyethyl)amino substituent also introduces a

hydroxyl group, which can participate in hydrogen bonding and offers a site for further synthetic modifications.<sup>[1]</sup>

Table 3: Predicted Spectroscopic Data

Spectroscopy	Feature	Predicted Wavenumber / Shift
Infrared (IR)	C=O Stretch (conjugated aldehyde)	1700 - 1680 cm <sup>-1</sup> <sup>[1]</sup>
	C=C Stretch (conjugated)	1650 - 1600 cm <sup>-1</sup> <sup>[1]</sup>
	N-H Stretch (secondary amine)	3500 - 3300 cm <sup>-1</sup> <sup>[1]</sup>
	O-H Stretch (alcohol, broad)	3600 - 3200 cm <sup>-1</sup> <sup>[1]</sup>
	C-N Stretch	1350 - 1000 cm <sup>-1</sup> <sup>[1]</sup>
<sup>1</sup> H NMR	Aldehyde (-CHO)	~9.5 ppm (doublet)
	Vinyllic (-CH=CH-)	~5.5 - 7.5 ppm (multiplets)
	Methylene (-CH <sub>2</sub> -N)	~3.3 ppm (multiplet)
	Methylene (-CH <sub>2</sub> -O)	~3.7 ppm (triplet)
<sup>13</sup> C NMR	Carbonyl (C=O)	~190 ppm
	Vinyllic (C=C)	~100 - 150 ppm
	Methylene (-CH <sub>2</sub> -N)	~45 ppm
	Methylene (-CH <sub>2</sub> -O)	~60 ppm

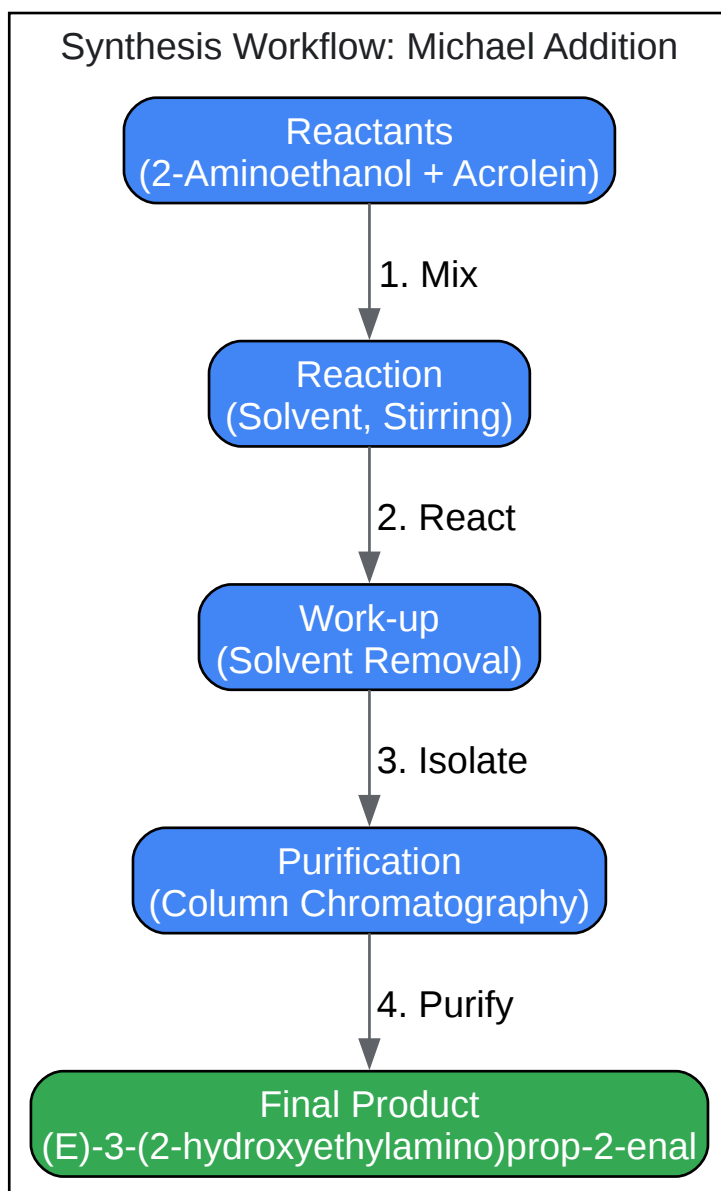
Note: NMR shifts are estimations based on standard functional group ranges and have not been experimentally verified in the cited literature.

## Experimental Protocols: Synthesis

A primary and logical method for the synthesis of **(E)-3-(2-hydroxyethylamino)prop-2-enal** is the Michael addition, also known as conjugate addition.<sup>[1]</sup> This reaction involves the nucleophilic addition of an amine to an  $\alpha,\beta$ -unsaturated carbonyl compound.

## Protocol: Michael Addition for Synthesis

- Reactants: 2-Aminoethanol (the nucleophile) and acrolein (prop-2-enal), the  $\alpha,\beta$ -unsaturated aldehyde.<sup>[1]</sup>
- Solvent: A polar protic solvent such as ethanol or methanol is typically used to facilitate the reaction.
- Procedure: a. Dissolve 2-aminoethanol in the chosen solvent in a reaction flask. b. Cool the solution in an ice bath to control the exothermic nature of the reaction. c. Add acrolein dropwise to the cooled solution with continuous stirring. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours to ensure completion.
- Work-up and Purification: a. The solvent is removed under reduced pressure (rotary evaporation). b. The resulting crude product can be purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired (E)-isomer.
- Characterization: The final product's identity and purity should be confirmed using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.



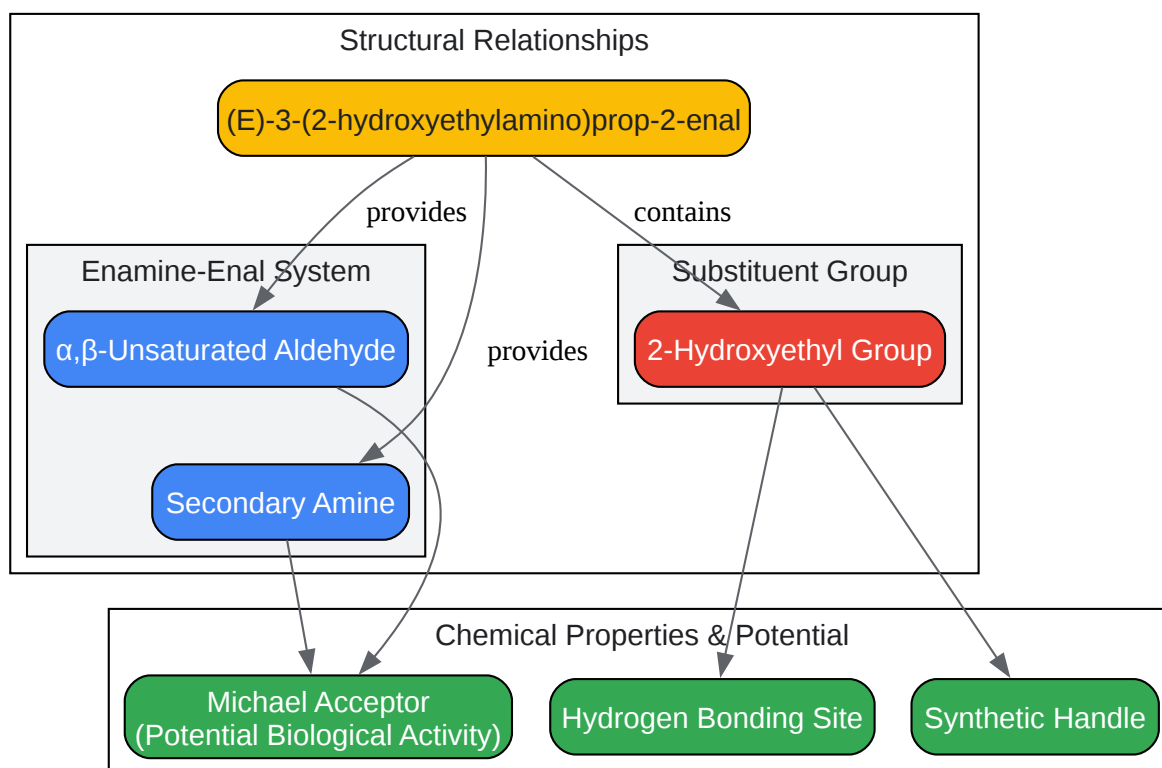
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Caption: Proposed experimental workflow for the synthesis of **(E)-3-(2-hydroxyethylamino)prop-2-enal**.

## Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific, published data detailing the biological activity or the associated signaling pathways for **(E)-3-(2-hydroxyethylamino)prop-2-enal**. However, the  $\alpha,\beta$ -unsaturated aldehyde moiety is a known Michael acceptor and can react with

biological nucleophiles, such as cysteine residues in proteins. This reactivity is a common mechanism for the biological activity of many natural and synthetic compounds. Further research, including in vitro and in vivo screening, is required to determine if this compound possesses any significant pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.[2][3]



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Caption: Logical diagram of the structural features and their potential chemical implications.

## Conclusion

**(E)-3-(2-hydroxyethylamino)prop-2-enal** is a well-defined chemical entity with the CAS number 119864-25-4.[1] Its structure, featuring a reactive enal system and a functionalized amino substituent, makes it an interesting target for chemical synthesis and potential biological

evaluation. While detailed experimental data on its properties and bioactivity are currently lacking in the literature, established synthetic protocols like the Michael addition provide a clear path for its preparation. This guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of this compound. Further investigation is warranted to characterize its physical properties, elucidate its biological profile, and explore its utility in drug discovery and development.

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## References

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Address: 3281 E Guasti Rd

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